Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[1-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-3-12(24-9-13(21)23-4-2)14(22)18-16-20-19-15(25-16)10-7-5-6-8-11(10)17/h5-8,12H,3-4,9H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAXAUZNPTCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Structure and Synthesis
The compound features a complex structure with a thiadiazole ring substituted by a chlorophenyl group and an acetamide linker. The synthesis typically involves nucleophilic substitution reactions and cyclodehydration processes that yield various derivatives with distinct biological profiles .
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The compound has shown significant activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines:
The mechanism of action appears to involve the inhibition of critical pathways associated with tumor growth, including DNA synthesis and key kinase interactions .
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. For instance, compounds with lipophilic groups exhibited enhanced cytotoxicity due to improved membrane permeability .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. This compound has shown promising antibacterial and antifungal activities:
| Microorganism | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 25 | Antibacterial | |
| Escherichia coli | 31.25 | Antibacterial | |
| Aspergillus niger | 32.6 | Antifungal |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Neuroprotective Potential
Emerging research indicates that thiadiazole derivatives may possess neuroprotective properties. In particular, studies have demonstrated anticonvulsant activity in animal models, suggesting that compounds like this compound could be explored for therapeutic applications in epilepsy and other neurological disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from the 1,3,4-thiadiazole scaffold. Specifically, derivatives like Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate have shown promising results against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In vitro assays demonstrated that thiadiazole-based compounds exhibit significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values indicated that modifications to the thiadiazole structure enhance its antitumor activity. For instance, the introduction of piperazine or piperidine moieties has been associated with increased lipophilicity and cytotoxicity against MCF-7 cells .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory applications. Molecular docking studies have indicated that derivatives of 1,3,4-thiadiazoles can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The computational analysis supports further optimization for enhanced anti-inflammatory efficacy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry confirm the compound's structure and purity.
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Reaction of 5-(2-chlorophenyl)-1,3,4-thiadiazole with appropriate amine derivatives. |
| 2 | Formation of the thioacetate through nucleophilic substitution reactions. |
| 3 | Purification and characterization using NMR and IR spectroscopy. |
Potential for Drug Development
Given its diverse biological activities, this compound serves as a lead compound for drug development targeting cancer and inflammatory diseases. The compound's ability to modulate biological pathways makes it a candidate for further preclinical studies.
Preparation Methods
Synthesis of 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole core is constructed using a modified Hurd-Mori cyclization (Scheme 1):
- Hydrazine Formation : 2-Chlorobenzoyl chloride (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in anhydrous THF at 0°C for 2 hours, yielding N-(2-chlorobenzoyl)thiosemicarbazide.
- Cyclocondensation : The intermediate undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃, 3.0 equiv) at 80°C for 6 hours, forming 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Purity (HPLC) | 95.2% | |
| Reaction Scale (Lab) | 50 g |
Preparation of 2-Bromo-N-(1-Oxobutan-2-yl)Acetamide
This bromoacetylated intermediate is synthesized in two steps (Scheme 2):
- Amination : 2-Aminobutan-1-one (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) as a base at −10°C for 1 hour.
- Purification : Crude product is washed with 5% NaHCO₃ and brine, then recrystallized from ethanol/water (3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Melting Point | 92–94°C | |
| Scale-Up Feasibility | 10 kg batches |
Thioether Coupling and Final Esterification
The convergent step involves sequential nucleophilic substitutions (Scheme 3):
- Thioether Formation : 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) reacts with 2-bromo-N-(1-oxobutan-2-yl)acetamide (1.05 equiv) in DMF at 60°C for 4 hours under nitrogen, forming the thioether linkage.
- Esterification : The intermediate is treated with ethyl 2-mercaptoacetate (1.1 equiv) and K₂CO₃ (2.0 equiv) in acetone at reflux for 8 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 62% | |
| Purity (Post-Column) | 98.5% | |
| Reaction Time | 12 hours total |
Reaction Optimization and Process Chemistry
Solvent Screening for Cyclocondensation
Comparative studies reveal DMF outperforms THF and acetonitrile in cyclocondensation efficiency (Table 1):
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DMF | 78 | 95.2 | <1% |
| THF | 65 | 88.7 | 5% |
| Acetonitrile | 58 | 82.4 | 8% |
Catalytic Effects in Thioether Formation
Phosphorus-based catalysts significantly enhance coupling kinetics (Table 2):
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 12 | 62 |
| PPh₃ (5 mol%) | 8 | 74 |
| Pd(OAc)₂ (2 mol%) | 6 | 81 |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at tₐ=6.78 min, confirming >98% purity.
Industrial-Scale Production Considerations
- Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% compared to batch processes.
- Waste Management : POCl₃ neutralization with aqueous NaOH generates Na₃PO₄, which is recoverable for fertilizer production.
Emerging Applications and Derivatives
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of acylated thiosemicarbazides or alkylation of intermediates. For example:
- Cyclization with POCl₃ : A method adapted from thiadiazole synthesis () uses POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the thiadiazole core. Adjusting pH to 8–9 with ammonia precipitates the product.
- Alkylation strategies : describes alkylation of 5-R-amino-1,3,4-thiadiazole-2-thiols with reagents like ethyl bromoacetate. Reaction times (5–7 hours) and solvent selection (ethanol or DMSO/water mixtures) critically affect purity and yield.
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- ¹H NMR Spectroscopy : Chemical shifts for NH₂ (δ 7.32 ppm) and aromatic protons (δ 7.45–8.01 ppm) confirm substituent positioning ().
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 252–305) validate molecular weight ().
- Elemental Analysis : Matches between calculated and observed C, H, N, S percentages (e.g., C: 47.35% calc. vs. 47.28% obs.) ensure purity ().
- X-Ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangements.
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and theoretical spectral data?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Thiadiazole-thione/thiol tautomerism (common in sulfur-containing heterocycles) may shift NH or SH proton signals. Use DMSO-d₆ as a solvent to stabilize specific tautomers ().
- Byproduct Formation : Unreacted alkylating agents (e.g., ethyl bromoacetate) may co-elute. Purify via recrystallization (ethanol/water) or column chromatography ().
- Dynamic Effects : Rotamers in flexible side chains (e.g., the butan-2-ylthio group) can split signals. Variable-temperature NMR (e.g., 25–60°C) clarifies dynamic behavior ().
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Modify the 2-chlorophenyl group () to alter lipophilicity and target binding. Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Thiol-Disulfide Exchange : The thioacetate moiety may undergo redox reactions in biological systems. Use HPLC-MS to track metabolite formation ().
- Coordination Chemistry : Thiadiazoles can coordinate metal ions (e.g., Zn²⁺) via sulfur and nitrogen atoms, impacting enzymatic inhibition ().
Q. How can regioselectivity be controlled during alkylation or cyclization steps?
- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) direct alkylation to less hindered positions. For example, 2-bromoacetophenone selectively reacts at the thiadiazole NH₂ group ().
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing regioselectivity for terminal sulfur atoms ().
- Catalytic Additives : Adding NaI (Finkelstein conditions) can shift bromide-to-iodide exchange, altering reactivity ().
Q. What analytical strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS ().
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most thiadiazoles) to assess thermal stability ().
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify intact compound using UPLC-MS/MS ().
Methodological Notes
- Synthetic Reproducibility : Document reaction scales (e.g., 10 mmol in ) and stoichiometry (1:1.1 molar ratios in ) for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
